Cas no 96723-15-8 (5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid)
![5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid structure](https://www.kuujia.com/scimg/cas/96723-15-8x500.png)
96723-15-8 structure
Product name:5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid
5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid
- 5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxylic acid
- DTXSID30242456
- 96723-15-8
- 1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-trifluoromethylphenyl)-5-phenyl-
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- Inchi: InChI=1S/C18H11F3N2O4/c19-18(20,21)11-8-4-5-9-12(11)23-15(10-6-2-1-3-7-10)13(16(24)25)14(22-23)17(26)27/h1-9H,(H,24,25)(H,26,27)
- InChI Key: JIPHZZFHBKGMDX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3C(F)(F)F)C(=O)O)C(=O)O
Computed Properties
- Exact Mass: 376.067
- Monoisotopic Mass: 376.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Density: 1.47
- Boiling Point: 543.9°C at 760 mmHg
- Flash Point: 282.8°C
- Refractive Index: 1.608
5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylic acid Related Literature
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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3. Back matter
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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